molecular formula C10H17NO3 B12507901 Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12507901
M. Wt: 199.25 g/mol
InChI Key: VHQSCVOALWXRHM-UHFFFAOYSA-N
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Description

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1935911-04-8) is a high-value, pharmaceutically relevant scaffold from the azabicyclohexane family. This compound features a rigid, fused bicyclic structure incorporating a cyclopropane ring, which is instrumental in exploring three-dimensional chemical space for drug discovery. The tert-butyloxycarbonyl (Boc) group provides a reversible protective handle for the secondary amine, facilitating further synthetic manipulations, while the hydroxy substituent offers a versatile site for functionalization . Chemically defined by the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol, this building block is a critical intermediate in synthesizing complex active pharmaceutical ingredients (APIs) . Its analogs and derivatives are prominently featured in advanced medicinal chemistry programs, notably in the development of potent inhibitors such as those targeting NF-κΒ inducing kinase (NIK) for autoimmune and inflammatory diseases . The strained azabicyclo[3.1.0]hexane core is a privileged structure used to confer conformational constraint and improve the physicochemical properties of drug candidates. This product is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . For optimal stability, it must be stored sealed in a dry environment, preferably in a freezer at -20°C . This chemical is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-4-10(7,13)6-11/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQSCVOALWXRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Oxabicyclo Precursors

The hydroxyl group can be introduced via hydrolysis of an oxabicyclo intermediate. This method leverages the reactivity of oxygen-containing rings under basic or acidic conditions.

Reagents/Conditions Yield Reference
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate + NH₃ (aq), H₂O, reflux, 15 h 96%
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate + NH₄Cl/Na azide, MeOH/H₂O (8:1), 60°C, 12 h 45%

Key Observations :

  • Reagent Selection : Ammonia or ammonium chloride facilitates ring-opening of the oxabicyclo system, yielding hydroxylated products.
  • Positional Specificity : Hydrolysis primarily targets the oxygen atom in the oxabicyclo ring, generating a 3-amino-4-hydroxy derivative. However, regiochemical control to achieve hydroxylation at position 1 remains unexplored in published data.

C–H Activation and Functionalization

Catalytic C–H activation offers a modern approach to introduce functional groups into aromatic or bicyclic systems. Though primarily used for alkylation, its adaptability for hydroxylation warrants exploration:

Reagents/Conditions Yield Reference
2-Chloro-N-cyclopropyl-N-methylacetamide + Pd(dba)₂, chiral ligand, Cs₂CO₃, toluene, 70°C 82%

Challenges :

  • Regioselectivity : Current methods target C–H bonds adjacent to electron-withdrawing groups, limiting direct application to position 1.
  • Catalyst Cost : Pd-based catalysts and chiral ligands increase production expenses.

Core Construction via Cyclopropane Ring-Opening

The 3-azabicyclo[3.1.0]hexane scaffold can be synthesized from cyclopropane precursors. This route is outlined in patents for related compounds:

Reagents/Conditions Yield Reference
cis 2-Aminomethylcyclopropyl-1,1-dialkyl acetal + RCOOH, CN⁻, strong acid Not specified

Synthetic Pathway :

  • Acetal Formation : Cyclopropane reacts with alkanols to form stable acetals.
  • Nitrile Addition : Cyanide insertion generates a bicyclic nitrile intermediate.
  • Hydrolysis : Acidic conditions convert nitriles to carboxylic acids, yielding the core structure.

Protection/Deprotection Strategies

The tert-butyl group is introduced via Boc protection. Key steps include:

Reagents/Conditions Yield Reference
2-Azabicyclo[3.1.0]hexane hydrochloride + di-tert-butyl dicarbonate, Na₂CO₃, H₂O/THF, 2 h 92%

Critical Parameters :

  • Solvent System : H₂O/THF mixtures optimize solubility of ionic intermediates.
  • Purification : Silica gel chromatography (20% EtOAc/heptane) ensures purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The tert-butyl ester moiety in the compound is susceptible to hydrolysis under acidic or basic conditions. For example, treatment with aqueous ammonia or ammonium chloride in methanol/water mixtures can cleave the ester bond, forming the corresponding carboxylic acid . This reaction often proceeds via nucleophilic attack on the ester carbonyl, facilitated by the presence of water or ammonia as nucleophiles.

Reaction Conditions and Products

Reaction TypeReagents/ConditionsProducts
Ester HydrolysisAmmonia (aqueous), heat (60°C, 15 h)1-Hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
HCl (4 M, 1,4-dioxane), refluxCorresponding ketone (if hydroxy group oxidized)

Oxidation of the Hydroxy Group

The hydroxy group at position 1 can undergo oxidation to form a ketone. This reaction is analogous to the oxidation of similar bicyclic compounds, where oxidizing agents like potassium permanganate or hydrogen peroxide are employed under acidic/basic conditions. The bicyclic structure may stabilize the resulting ketone, influencing reaction efficiency.

Key Observations

  • Oxidation converts the alcohol to a carbonyl group, altering the compound’s reactivity.

  • The tert-butyl ester remains intact unless subjected to harsh conditions.

Substitution Reactions

The hydroxy group’s position adjacent to the nitrogen atom may enable nucleophilic substitution under appropriate conditions. For instance, in related azabicyclohexane derivatives, bromine substitution at position 6 has been achieved via electrophilic substitution, suggesting potential for analogous reactions here.

Mechanistic Insights

  • The bicyclic framework may hinder steric hindrance, favoring certain reaction pathways.

  • Substitution could yield derivatives with modified functional groups (e.g., alkyl, acyl).

Ring-Opening Reactions

Under basic conditions, the bicyclic system may undergo ring-opening via nucleophilic attack. For example, treatment with ammonia or sodium azide can break the ring, forming acyclic derivatives such as pyrrolidine analogs . This reactivity is critical for synthesizing linear intermediates in medicinal chemistry.

Example Reaction Pathway

  • Ring-Opening :

    • Reagents: Sodium azide, ammonium chloride, methanol/water (8:1), 60°C, overnight .

    • Products: 3-Amino-4-hydroxypyrrolidine derivatives.

  • Reduction :

    • Hydrogenation with palladium on carbon can reduce azide groups to amines .

Biological Activity Modulation

The compound’s hydroxy group may influence its biological interactions. For instance, related azabicyclohexane derivatives exhibit antimicrobial and anticancer properties, potentially modulated by hydroxylation. Oxidation or substitution reactions could alter these activities, making the compound a versatile scaffold for drug discovery.

Scientific Research Applications

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is studied as a potential drug candidate due to its ability to interact with specific enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl and hydroxyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their activity. The exact pathways and molecular interactions are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-hydroxy C₁₀H₁₇NO₃ 215.24 High polarity; precursor for derivatization via hydroxyl group
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-oxa (oxygen atom replacing C6) C₉H₁₅NO₃ 185.22 Reduced ring strain; used in epoxy-pyrrolidine synthesis
Tert-butyl 1-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-fluoro C₁₀H₁₆FNO₂ 201.24 Enhanced lipophilicity; fluorinated proline analog for peptide studies
Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-ethynyl C₁₂H₁₇NO₂ 207.27 Alkyne handle for click chemistry; sp³-rich intermediate
Tert-butyl 6-(4-nitro-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-nitro-pyrazole carboxamide C₁₄H₂₀N₄O₅ 324.33 Inhibitor of Zn²⁺-dependent deubiquitinases (DUBs); anti-inflammatory applications
Tert-butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-amino C₁₀H₁₈N₂O₂ 198.26 Amine functionality for peptide coupling; chiral building block
Tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-boronic ester C₁₆H₂₈BNO₄ 309.21 Suzuki-Miyaura cross-coupling reagent; aryl/heteroaryl functionalization

Structural and Functional Insights

  • Substituent Effects: Hydroxyl vs. Fluorine: The hydroxyl group in the target compound increases solubility compared to the fluorine-substituted analog, which prioritizes membrane permeability . 6-Oxa vs. Parent Scaffold: The 6-oxa variant (C₉H₁₅NO₃) reduces steric hindrance and stabilizes the bicyclic system via oxygen’s electronegativity, making it a preferred intermediate for epoxide-opening reactions . Amino vs. Nitro Groups: The 6-amino derivative (C₁₀H₁₈N₂O₂) is a versatile amine precursor, while the nitro-pyrazole analog (C₁₄H₂₀N₄O₅) exhibits specific biological activity against DUBs .
  • Synthetic Utility: The ethynyl-substituted compound (C₁₂H₁₇NO₂) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding its use in bioconjugation . Boron-containing derivatives (e.g., C₁₆H₂₈BNO₄) are critical for constructing aromatic systems in drug discovery .

Biological Activity

Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula: C11H18N2O3
  • Molecular Weight: 226.27 g/mol
  • CAS Number: 361440-67-7

The compound features a bicyclic structure with a tert-butyl group, a hydroxy group, and a carboxylate moiety, contributing to its pharmacological properties.

This compound acts primarily as a modulator of specific biological pathways:

  • Receptor Interaction: It is known to interact with various receptors, including opioid receptors, which are crucial for pain modulation and other physiological responses.
  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidiabetic Activity:
    • Studies have shown that compounds similar to this can enhance insulin secretion and improve glucose tolerance in diabetic models.
    • It may act by increasing the activity of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.
  • Analgesic Properties:
    • Preliminary studies suggest potential analgesic effects through modulation of pain pathways, particularly via opioid receptor interactions.
  • Neuroprotective Effects:
    • The compound has been explored for its neuroprotective properties, showing promise in models of neurodegenerative diseases.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated the synthesis and characterization of related azabicyclo compounds with significant analgesic activity in animal models.
Highlighted the potential of azabicyclo compounds as mu-opioid receptor antagonists, indicating possible applications in pain management.
Investigated the metabolic effects of similar compounds on glucose regulation, suggesting improved insulin sensitivity in preclinical trials.

Synthesis and Derivatives

The synthesis of this compound typically involves palladium-catalyzed cyclopropanation reactions, allowing for the generation of various derivatives with modified biological activities.

Q & A

Q. Table 1. Representative Crystallographic Data for Analogous Compounds

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)9.512
b (Å)10.234
α (°)89.12
Temperature (K)220

What are the key considerations for stereochemical control during synthesis?

Basic
Stereochemistry is critical due to the compound’s bridged bicyclic structure :

  • Chiral auxiliaries or enantioselective catalysts can enforce the 1R,5S configuration, as seen in analgesic derivatives .
  • Single-crystal X-ray analysis is essential to confirm absolute configurations, as demonstrated for (+)-enantiomers with enhanced bioactivity .

How can researchers optimize reaction yields for introducing functional groups at the 1-hydroxy position?

Advanced
To functionalize the 1-hydroxy group:

  • Protection-deprotection strategies : Use tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions during subsequent steps.
  • Coupling conditions : Optimize with T3P/DIPEA in DMF, achieving >85% yield for amide bond formation (e.g., attaching nitro-pyrazole carboxamides) .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of bicyclic intermediates.

How to address contradictions in stereochemical assignments between NMR and X-ray data?

Advanced
Discrepancies arise from dynamic effects in solution vs. solid-state structures :

  • NOESY/ROESY NMR : Detect through-space correlations to validate bicyclic ring conformations.
  • DFT calculations : Compare computed NMR chemical shifts with experimental data to resolve ambiguities.
  • VCD (Vibrational Circular Dichroism) : Confirm enantiomeric excess when X-ray data is unavailable .

What strategies are effective for designing derivatives with enhanced biological activity?

Advanced
Derivatization focuses on para-substituted aryl groups and stereochemical tuning :

  • Bioisosteric replacement : Substitute the hydroxyl group with bioisosteres like fluorine or methyl to improve metabolic stability.
  • Enantiomer-specific activity : Prioritize the 1R,5S configuration, which showed 10-fold higher analgesic potency in writhing assays compared to the S-enantiomer .
  • SAR studies : Test N-alkylation (e.g., methyl, allyl) to modulate receptor binding, as seen in non-narcotic analgesics .

How to resolve low yields in cyclopropanation steps during scale-up?

Advanced
Process optimization is key:

  • Temperature control : Maintain −78°C during cyclopropanation to minimize ring-opening side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Rh(II)) enhance diastereoselectivity.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

What analytical methods differentiate regioisomers in functionalized derivatives?

Q. Advanced

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formulas (e.g., m/z 478.4 for a carboxamide derivative ).
  • 2D NMR (HSQC, HMBC) : Map <sup>13</sup>C-<sup>1</sup>H correlations to assign substituent positions.
  • HPLC chiral columns : Resolve enantiomers using amylose- or cellulose-based stationary phases .

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